molecular formula C8H16O3 B12664771 3-Ethyltetrahydro-2,5-dimethoxyfuran CAS No. 93904-51-9

3-Ethyltetrahydro-2,5-dimethoxyfuran

Cat. No.: B12664771
CAS No.: 93904-51-9
M. Wt: 160.21 g/mol
InChI Key: MHQJXBOSOJIRBZ-UHFFFAOYSA-N
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Description

3-Ethyltetrahydro-2,5-dimethoxyfuran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran, featuring ethyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyltetrahydro-2,5-dimethoxyfuran typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyltetrahydro-2,5-dimethoxyfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Ethyltetrahydro-2,5-dimethoxyfuran has several scientific research applications:

Mechanism of Action

The mechanism by which 3-ethyltetrahydro-2,5-dimethoxyfuran exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxytetrahydrofuran: A closely related compound with similar structural features but without the ethyl substituent.

    Tetrahydro-2,5-dimethoxyfuran: Another related compound with similar properties and applications.

Uniqueness

3-Ethyltetrahydro-2,5-dimethoxyfuran is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

93904-51-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2,5-dimethoxyoxolane

InChI

InChI=1S/C8H16O3/c1-4-6-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3

InChI Key

MHQJXBOSOJIRBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1OC)OC

Origin of Product

United States

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